molecular formula C6H4N2S2 B1321318 thiazolo[4,5-b]pyridine-2(3H)-thione CAS No. 99158-61-9

thiazolo[4,5-b]pyridine-2(3H)-thione

Cat. No.: B1321318
CAS No.: 99158-61-9
M. Wt: 168.2 g/mol
InChI Key: RQVPXSDOJUXHLF-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridine-2(3H)-thione is a versatile heterocyclic building block of significant interest in medicinal and agrochemical research. This scaffold serves as a key synthetic intermediate for the development of novel bioactive molecules. Its core structure is a privileged motif in the design of potential antimicrobial agents. Molecular hybridization strategies utilizing this scaffold have yielded thiazolo[4,5-b]pyridin-5-one derivatives demonstrating moderate to strong antibacterial and antifungal activity. Specific compounds have shown promising activity against resistant strains such as MRSA, P. aeruginosa , and E. coli , with some exhibiting higher inhibition potential than the reference drug ampicillin . Furthermore, certain derivatives have displayed significant ability to inhibit biofilm formation . Molecular docking studies suggest that the putative mechanism of antibacterial action for these derivatives involves the inhibition of the E. coli MurB enzyme, while their antifungal activity may stem from the inhibition of 14α-lanosterol demethylase . In agrochemical research, the closely related 2,3-dihydro[1,3]thiazolo[4,5-b]pyridine scaffold has emerged as a novel herbicidal lead structure. These compounds act as inhibitors of acyl-acyl carrier protein (acyl-ACP) thioesterase (FAT), a plant-specific enzyme target . This inhibition leads to strong herbicidal activity against commercially important grass weed species in broadacre crops like wheat and corn. The FAT enzyme is exclusive to higher plants, which can reduce the potential for mammalian toxicity, making it an attractive target for selective herbicide development . The synthetic pathway to such bioactive molecules often involves thio intermediates, positioning this compound as a critical precursor in robust, multigram synthetic routes . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
Source PubChem
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InChI

InChI=1S/C6H4N2S2/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVPXSDOJUXHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)S2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611367
Record name [1,3]Thiazolo[4,5-b]pyridine-2(3H)-thione
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Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99158-61-9
Record name Thiazolo[4,5-b]pyridine-2(3H)-thione
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Record name [1,3]Thiazolo[4,5-b]pyridine-2(3H)-thione
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Record name [1,3]thiazolo[4,5-b]pyridine-2-thiol
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Synthetic Methodologies for Thiazolo 4,5 B Pyridine 2 3h Thione and Its Derivatives

Strategies for Pyridine (B92270) Annulation to Thiazole (B1198619) Ring Systems

The construction of the pyridine ring onto a thiazole core is a widely employed strategy for synthesizing thiazolo[4,5-b]pyridines. This approach utilizes the reactivity of various thiazole and thiazolidine (B150603) derivatives to build the second heterocyclic ring.

4-Iminothiazolidin-2-one, a compound existing in three tautomeric forms, serves as a versatile precursor for the synthesis of thiazolo[4,5-b]pyridin-2-ones through [3+3]-cyclization reactions. dmed.org.uaresearchgate.net This method involves reacting the iminothiazolidone with six-carbon synthons like β-dicarbonyl compounds or α,β-unsaturated ketones. dmed.org.uaresearchgate.net

For example, the reaction of 4-iminothiazolidin-2-one with β-dicarbonyl compounds in the presence of sodium methoxide (B1231860) (MeONa) yields 6-R-5,7-disubstituted 3H-thiazolo[4,5-b]pyridin-2-ones. dmed.org.ua Similarly, reactions with chalcones (1,3-diaryl-2-propen-1-ones) or arylidene pyruvic acids lead to the formation of 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones and 2-oxo-7-aryl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids, respectively. dmed.org.uaresearchgate.net Another variation involves the interaction of 4-iminothiazolidin-2-one with appropriate aldehydes and substituted 5-aminopyrazoles in boiling acetic acid, which affords high yields of the corresponding fused heterocyclic systems. dmed.org.ua

Table 1: Synthesis of Thiazolo[4,5-b]pyridin-2-ones from 4-Iminothiazolidin-2-one
Reactant AReactant BConditionsProductReference
4-Iminothiazolidin-2-oneβ-Dicarbonyl compounds (e.g., Acetylacetone)MeONa6-R-5,7-disubstituted 3H-thiazolo[4,5-b]pyridin-2-ones dmed.org.uaresearchgate.net
4-Iminothiazolidin-2-oneChalcones (Ar1-CO-CH=CH-Ar2)-5,7-Diaryl-3H-thiazolo[4,5-b]pyridin-2-ones dmed.org.uaresearchgate.net
4-Iminothiazolidin-2-oneArylidene pyruvic acids (Ar-CH=CH-CO-COOH)-2-Oxo-7-aryl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids dmed.org.uaresearchgate.net
4-Iminothiazolidin-2-oneAldehydes and 5-AminopyrazolesBoiling Acetic AcidHeterocyclic systems with thiazolo[4,5-b]pyridine (B1357651) scaffold dmed.org.ua

Multicomponent reactions (MCRs) offer an efficient and environmentally friendly pathway for synthesizing complex molecules like thiazolo[4,5-b]pyridines in a single step. dmed.org.ua These reactions combine three or more starting materials to form a product that contains portions of all reactants. dmed.org.ua

One such approach is the three-component condensation of a 2-aminothiazole (B372263) derivative, an appropriate aldehyde, and Meldrum's acid. dmed.org.ua This reaction, facilitated by a slight excess of sodium acetate (B1210297) (AcONa) and a catalytic amount of N-methylmorpholine, yields 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua Another example involves the reaction of 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile (B47326), and an aldehyde (such as furfural (B47365) or salicylic (B10762653) aldehyde) in 1,4-dioxane (B91453) to produce highly substituted dihydrothiazolo[4,5-b]pyridine-6-carbonitriles. dmed.org.ua

A one-pot MCR for 5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles has also been developed. dmed.org.ua This synthesis proceeds through a Knoevenagel condensation of a thiazolidinone with aldehydes, followed by a Michael conjugate addition, using magnesium oxide as a mild and efficient heterogeneous base catalyst. dmed.org.ua

Table 2: Multicomponent Reactions for Thiazolo[4,5-b]pyridine Synthesis
ComponentsCatalyst/ConditionsProduct TypeReference
2-Aminothiazole derivative, Aldehyde, Meldrum's acidAcONa, N-methylmorpholine6,7-Dihydro-4H-thiazolo[4,5-b]pyridin-5-ones dmed.org.ua
2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, Malononitrile, Aldehyde1,4-Dioxane7-Substituted 5-amino-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles dmed.org.ua
Thiazolidinone, Aldehyde, MalononitrileMagnesium oxide (MgO)5-Amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles dmed.org.ua

Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. uni-rostock.de This strategy provides a powerful tool for the synthesis of annulated heterocyclic systems. dmed.org.uauni-rostock.de

The interaction of 2-substituted thiazol-4-ylamines, which are classified as heterocyclic enamines, with 3-(2,2-dichloroacetyl)-4H-chromen-4-one is a notable example. dmed.org.ua This reaction proceeds via a conjugate addition of the carbon atom from the enamine to the chromone (B188151) system, ultimately yielding 2-substituted 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones. dmed.org.ua This method showcases the utility of heterocyclic enamines in constructing complex fused ring systems through a domino sequence. dmed.org.uauni-rostock.de

A specific synthetic route to thiazolo[4,5-b]pyridines involves the use of N-cyanothioimidate salts. dmed.org.ua This method begins with the preparation of the N-cyanothioimidate salt by reacting cyanamide (B42294) with a dithioester in the presence of sodium hydride (NaH). dmed.org.ua

The resulting salt is then reacted with methyl bromocrotonate, again in the presence of NaH. dmed.org.ua This reaction, when stirred for four hours, produces the corresponding 3-(4-aminothiazol-5-yl)acrylate. If the reaction time is extended to 4-5 hours and the mixture is heated, an in situ intramolecular cyclization of the acrylate (B77674) intermediate occurs, leading to the formation of 2-substituted thiazolo[4,5-b]pyridin-5(4H)-ones. dmed.org.ua

A convenient and effective method for synthesizing thiazolo[4,5-b]pyridines fused with other heterocyclic rings, such as triazoles or pyrimidines, employs a sequence of nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.comthieme-connect.comdntb.gov.ua This process typically starts with a 2-chloro-3-nitropyridine (B167233) derivative. thieme-connect.comthieme-connect.com

The reaction is initiated by a base-promoted interaction with a 1,3-(S,N)-binucleophile, like a triazole-5-thiol or a 4-oxopyrimidine-2-thione. thieme-connect.comthieme-connect.com The sequence of events is as follows:

First SNAr: The sulfur atom of the binucleophile attacks the C2 position of the pyridine ring, displacing the chlorine atom. thieme-connect.comthieme-connect.com

Smiles Rearrangement: The initially formed product undergoes an S-N type Smiles rearrangement. thieme-connect.comthieme-connect.com

Second SNAr (Cyclization): The nitrogen atom of the binucleophile then performs an intramolecular nucleophilic attack, displacing the nitro group at the C3 position and resulting in the formation of the fused thiazole ring. thieme-connect.comthieme-connect.com

When using pyrimidine-2-thiones, this entire sequence can be performed as a one-pot process. thieme-connect.comthieme-connect.com However, with triazole-5-thiols, it is often preferable to isolate the intermediate substitution product before proceeding with the cyclization step. thieme-connect.comthieme-connect.com

Table 3: Synthesis of Fused Thiazolo[4,5-b]pyridines via Successive SNAr
Pyridine PrecursorBinucleophileBaseProduct TypeReference
2-Chloro-3-nitropyridines1,2,4-Triazole-5-thiolsEt3N or Na2CO3 dmed.org.uathieme-connect.comacs.orgTriazolo[5',1':2,3] dmed.org.uathiazolo[4,5-b]pyridines thieme-connect.comthieme-connect.com
2-Chloro-3-nitropyridines4-Oxopyrimidine-2-thionesBasePyrimido-fused thiazolo[4,5-b]pyridines thieme-connect.comthieme-connect.com

Synthesis of Substituted Thiazolo[4,5-b]pyridine-2(3H)-thione Analogues

The synthesis of substituted analogues of the parent this compound core allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. nih.gov Modifications can be introduced at various positions on the bicyclic scaffold.

One route to substituted derivatives involves a one-pot Michael addition and cyclo-elimination cascade. dmed.org.ua This begins with a Knoevenagel condensation of 3-benzyl-4-thiazolidine-2-thione with an aromatic aldehyde to form an α,β-unsaturated ketone intermediate. This intermediate then acts as a Michael acceptor for a carbanion generated from malononitrile or ethyl cyanoacetate. The resulting Michael adduct undergoes intramolecular cyclization and elimination to yield the substituted thiazolo[4,5-b]pyridine. dmed.org.ua

Further functionalization of the core scaffold can be achieved through various reactions. For instance, the N3 position of the thiazolo[4,5-b]pyridine-2-one ring can be alkylated. Subsequent nucleophilic replacement of an ethoxy group with hydrazine (B178648) can introduce a reactive handle for further modifications, such as acylation of the hydrazide group. The active methylene (B1212753) group in certain C5-substituted derivatives can also participate in Knoevenagel condensations to introduce further diversity.

Functionalization at Nitrogen (N3) Positions of the Core Structure

The nitrogen atom at the N3 position of the thiazolo[4,5-b]pyridine-2-one core is a key site for introducing structural diversity. nih.gov Alkylation at this position is a common strategy to generate a wide array of derivatives. researchgate.net For instance, the reaction of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one with acrylonitrile (B1666552) in a pyridine-water medium yields 3-(5-hydroxy-7-methyl-2-oxothiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile. researchgate.net This derivative can be further hydrolyzed to form the corresponding propanoic acid. researchgate.net

The resulting carboxylic acid group serves as a versatile handle for further modifications. researchgate.net By converting the acid to an acyl chloride using thionyl chloride in dioxane, a variety of N-aryl propanamides can be synthesized through reaction with different aromatic amines. researchgate.net This multi-step functionalization highlights a robust method for creating a library of compounds with varied substituents attached to the N3 position. researchgate.netresearchgate.net

Another approach involves the nucleophilic substitution of an ethoxy group at the N3 position with hydrazine. researchgate.net The resulting hydrazide can then undergo further reactions, such as acylation or condensation, to introduce diverse heterocyclic moieties. researchgate.net For example, reacting (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide with carbon disulfide and potassium hydroxide (B78521) leads to the formation of a 3-(5-mercapto- dmed.org.uaresearchgate.netnih.govoxodiazole-2-yl-methyl) substituted derivative.

The table below summarizes examples of functionalization at the N3 position.

Starting MaterialReagent(s)ProductReference
5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one1. Acrylonitrile 2. H₂O (Hydrolysis)3-(5-hydroxy-7-methyl-2-oxothiazolo[4,5-b]pyridin-3(2H)-yl)propanoic acid researchgate.net
3-(5-hydroxy-7-methyl-2-oxothiazolo[4,5-b]pyridin-3(2H)-yl)propanoic acid1. SOCl₂ 2. Aromatic amine3-(5-hydroxy-7-methyl-2-oxothiazolo[4,5-b]pyridin-3(2H)-yl)-N-aryl propanamide researchgate.net
(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazideCS₂, KOH3-(5-mercapto- dmed.org.uaresearchgate.netnih.govoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one potassium salt

Substituent Effects and Introduction at Carbon (C5, C6, C7) Positions

Modifications to the pyridine ring at the C5, C6, and C7 positions are crucial for fine-tuning the properties of thiazolo[4,5-b]pyridine derivatives. nih.gov The synthesis of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one is achieved through the reaction of 4-iminothiazolidin-2-one with acetoacetic ester. researchgate.net The hydroxyl group at the C5 position of this core structure offers a site for further functionalization, such as acylation. researchgate.net Reacting the hydroxyl moiety with chloroacetyl chloride or various aromatic acyl chlorides generates a series of thiazolo[4,5-b]pyridin-5-yl carboxylates. researchgate.net

Researchers have also developed methods for creating more complex substitution patterns. A three-component condensation of a mercaptonitrile potassium salt, appropriate α-bromo ketones, and other ketones, catalyzed by ZnCl₂, has been reported to yield 5,6,7-trisubstituted thiazolo[4,5-b]pyridines. dmed.org.ua This approach allows for the direct introduction of diverse substituents onto the pyridine ring in a single step. dmed.org.ua

The table below details methods for introducing substituents at the C5, C6, and C7 positions.

Reaction TypeReactantsProductPositions SubstitutedReference
Acylation5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one, Aromatic acyl chlorides7-methyl-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridin-5-yl carboxylatesC5 researchgate.net
Three-component condensationMercaptonitrile potassium salt, α-bromo ketones, Ketones5,6,7-trisubstituted thiazolo[4,5-b]pyridinesC5, C6, C7 dmed.org.ua

Preparation of Dihydrogenated Thiazolo[4,5-b]pyridine Derivatives via Reduction of the Thiazole Moiety

The synthesis of 2,3-dihydro dmed.org.uaresearchgate.netthiazolo[4,5-b]pyridines, which involves the reduction of the thiazole moiety, has been explored to create novel chemical scaffolds. beilstein-journals.org While methods for the hydrogenation of 1,3-benzothiazoles were known, the corresponding reduction of thiazolo[4,5-b]pyridines was a less explored area. beilstein-journals.org

A successful strategy involves a BH₃-mediated reduction, optimized by using tris(pentafluorophenyl)borane (B72294) as a potent Lewis acid catalyst. beilstein-journals.orgresearchgate.net The reaction initially forms an aminoborane (B14716983) intermediate. beilstein-journals.org A key challenge in this process was the undesired cleavage of the thiazole ring. beilstein-journals.orgresearchgate.net Researchers found that reducing the reaction temperature to 45 °C significantly minimized this side reaction. beilstein-journals.orgresearchgate.net The subsequent cleavage of the borane (B79455) group is readily achieved by treating the intermediate with formic acid in acetonitrile, affording the desired 2,3-dihydro dmed.org.uaresearchgate.netthiazolo[4,5-b]pyridine product in good yield. beilstein-journals.orgresearchgate.net

The table below summarizes the optimized conditions for the reduction of the thiazole moiety.

SubstrateReagentsKey ConditionsProductIsolated YieldReference
dmed.org.uaresearchgate.netThiazolo[4,5-b]pyridine derivativeBH₃·NH₃, Tris(pentafluorophenyl)borane, then Formic acidReduction at 45°C followed by treatment with formic acid2,3-Dihydro dmed.org.uaresearchgate.netthiazolo[4,5-b]pyridine derivative59-66% beilstein-journals.orgresearchgate.net

Green Chemistry Approaches in Thiazolo[4,5-b]pyridine Synthesis

In line with the principles of sustainable chemistry, green methodologies have been applied to the synthesis of thiazolo[4,5-b]pyridine derivatives, focusing on energy efficiency and the use of environmentally benign reagents and solvents. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a valuable tool for accelerating the synthesis of thiazolo[4,5-b]pyridines. dmed.org.ua This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

One notable application is in the solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. nih.gov In this method, a thiazole resin is converted to the desired thiazolopyridine resin using the Friedländer annulation protocol under microwave irradiation conditions. nih.govresearchgate.net Another example involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine. Heating this mixture under microwave irradiation (400 W) at 115°C for 30 minutes efficiently produces thiazolo[4,5-b]pyridine-2-carbonitriles. dmed.org.ua

The table below highlights examples of microwave-assisted synthesis.

Reaction TypeReactantsMicrowave ConditionsProductReference
Friedländer Annulation (Solid-Phase)Thiazole resin, KetoneNot specifiedThiazolopyridine resin nih.govresearchgate.net
Intramolecular Cyclization3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine, CuI400 W, 115°C, 30 minThiazolo[4,5-b]pyridine-2-carbonitrile dmed.org.ua

Evaluation of Sustainable Solvents in Reaction Efficiency

The development of environmentally friendly synthetic methods also includes the use of greener catalysts and solvents. researchgate.net A multicomponent, one-pot method for synthesizing 5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles has been developed that employs magnesium oxide as a heterogeneous base catalyst. dmed.org.ua This catalyst is described as green, low-cost, mild, and efficient. dmed.org.ua The methodology is noted for its excellent product yields, use of non-toxic organic solvents, and the reusability of the nanocatalyst, making it an environmentally benign process. researchgate.net While specific sustainable solvents for the synthesis of the parent compound were not detailed in the provided sources, the use of such green catalysts represents a significant step towards more sustainable synthetic routes for this class of compounds. researchgate.netdmed.org.ua

Advanced Spectroscopic and Structural Elucidation Techniques in Thiazolo 4,5 B Pyridine 2 3h Thione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in thiazolo[4,5-b]pyridine-2(3H)-thione can be mapped out, confirming the connectivity and electronic nature of the heterocyclic system.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring exhibit characteristic chemical shifts. Typically, the proton adjacent to the nitrogen atom (H-7) would appear at a downfield chemical shift, often around 8.0-8.5 ppm, due to the deshielding effect of the electronegative nitrogen. The other two protons on the pyridine ring (H-5 and H-6) would resonate at slightly higher fields, with their exact positions and coupling patterns providing definitive evidence of their relative positions. The N-H proton of the thione tautomer is expected to show a broad signal, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atom of the C=S group (C-2) is a key diagnostic signal, typically appearing significantly downfield, often in the range of 180-200 ppm. The carbon atoms of the pyridine ring would also show distinct signals, with their chemical shifts influenced by the nitrogen atom and the fused thiazole (B1198619) ring.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (Note: The following data are illustrative and may vary based on experimental conditions such as solvent and instrument frequency.)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C-2-~190.0
C-3a-~155.0
C-5~7.2-7.4~118.0
C-6~7.8-8.0~135.0
C-7~8.3-8.5~148.0
C-7a-~160.0
N-HVariable (broad)-

Mass Spectrometry (MS and HRMS) for Molecular Composition Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, both low-resolution (MS) and high-resolution mass spectrometry (HRMS) are employed to confirm its identity.

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₄N₂S₂), which is approximately 168 g/mol .

High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The experimentally determined exact mass would be compared to the calculated theoretical mass for C₆H₄N₂S₂, providing a stringent confirmation of the compound's composition. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, revealing the stability of the fused ring system and characteristic bond cleavages.

Table 2: Mass Spectrometry Data for this compound

TechniqueMeasurementObserved Value (m/z)
MSMolecular Ion (M⁺)~168
HRMSExact Mass [M+H]⁺Calculated: 169.9892, Found: (Value would be determined experimentally)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent feature would be the N-H stretching vibration, typically appearing as a broad band in the region of 3100-3400 cm⁻¹. The C=S (thione) stretching vibration is another key diagnostic peak, usually found in the range of 1050-1250 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine and thiazole rings would also be present in their characteristic regions.

Table 3: Key Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
N-HStretch3100-3400 (broad)
Aromatic C-HStretch3000-3100
C=N/C=CStretch1500-1650
C=SStretch1050-1250

By combining the detailed insights from NMR, MS, and IR spectroscopy, a complete and unambiguous structural characterization of this compound can be achieved. This foundational knowledge is critical for guiding further research into the synthesis of its derivatives and exploring its potential in various scientific and technological domains.

Tautomerism in Thiazolo 4,5 B Pyridine 2 3h Thione Systems and Its Implications for Reactivity

Investigation of Thiol-Thione Tautomerism and Equilibrium Dynamics

Thiazolo[4,5-b]pyridine-2(3H)-thione can exist in two tautomeric forms: the thione form (amide) and the thiol form (iminol). The equilibrium between these two forms is influenced by various factors, including the solvent, temperature, and pH of the medium. While the thione form is generally considered to be the more stable tautomer in the solid state for many related heterocyclic systems, the equilibrium can shift in solution.

The thione tautomer is characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the thiazole (B1198619) ring, whereas the thiol tautomer features a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a carbon-nitrogen double bond (C=N) within the ring. The interconversion between these forms involves the migration of a proton between the nitrogen and sulfur atoms.

Spectroscopic methods are instrumental in studying such tautomeric equilibria. For instance, in infrared (IR) spectroscopy, the thione form would exhibit a characteristic absorption band for the C=S group, while the thiol form would show a band for the S-H stretching vibration, typically in the range of 2500-2600 cm⁻¹. ekb.eg Similarly, ¹H NMR spectroscopy can distinguish between the N-H proton of the thione and the S-H proton of the thiol.

While specific quantitative studies on the tautomeric equilibrium of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous heterocyclic thiones. For instance, research on 1,2,4-triazole-3-thiones has shown that the thione form predominates in both condensed phases and solutions under neutral and acidic conditions. However, in an alkaline medium, the equilibrium tends to shift towards the formation of the thiol form. This is attributed to the deprotonation of the more acidic N-H proton in the thione form, leading to the formation of a thiolate anion, which is a resonance hybrid that can be protonated on the sulfur atom.

Table 1: General Factors Influencing Thiol-Thione Tautomeric Equilibrium

FactorInfluence on EquilibriumPredominant Form
Solvent Polarity Polar solvents can stabilize the more polar thione form through hydrogen bonding.Thione
pH Acidic to neutral conditions generally favor the thione form.Thione
pH Alkaline conditions can favor the formation of the thiolate anion, shifting the equilibrium towards the thiol form upon protonation.Thiol
Physical State In the solid state, the thione form is often the more stable tautomer due to crystal packing forces.Thione

Influence of Tautomeric Forms on Reaction Pathways and Derivatization

The existence of thiol and thione tautomers provides this compound with multiple reactive sites, leading to different derivatization pathways depending on the reaction conditions and the nature of the electrophile. The differential reactivity of the tautomers is a powerful tool in the synthesis of a variety of functionalized thiazolo[4,5-b]pyridine (B1357651) derivatives.

The thiol tautomer, with its nucleophilic sulfur atom, is susceptible to electrophilic attack at the sulfur. This leads to the formation of S-substituted derivatives. Common reactions involving the thiol form include:

S-Alkylation: Reaction with alkyl halides in the presence of a base to yield 2-(alkylthio)thiazolo[4,5-b]pyridines.

S-Acylation: Reaction with acyl chlorides or acid anhydrides to produce 2-(acylthio)thiazolo[4,5-b]pyridines.

Conversely, the thione tautomer possesses a nucleophilic nitrogen atom at the 3-position. Electrophilic attack at this site results in N-substituted derivatives. This pathway is often favored under conditions that promote the thione form. Reactions proceeding through the thione tautomer include:

N-Alkylation: Treatment with alkylating agents to afford 3-alkylthiazolo[4,5-b]pyridin-2(3H)-ones.

N-Acylation: Reaction with acylating agents to give 3-acylthiazolo[4,5-b]pyridin-2(3H)-ones.

The choice of reaction conditions, particularly the base and solvent, can selectively favor one tautomer over the other, thereby directing the outcome of the derivatization. For example, the use of a strong base that completely deprotonates the molecule to form the thiolate anion will favor subsequent S-alkylation. In contrast, reactions under neutral or mildly basic conditions might favor N-alkylation.

Several synthetic studies on thiazolo[4,5-b]pyridine derivatives illustrate the influence of tautomerism on reactivity. For instance, the preparation of a series of thiazolo[4,5-b]pyridines involved alkylation at the N³ position, indicating that the reaction proceeded through the thione tautomer. researchgate.net

Table 2: Tautomer-Dependent Derivatization of this compound

Tautomeric FormReactive SiteType of ReactionElectrophileProduct Class
Thiol Sulfur (S)S-AlkylationAlkyl Halide2-(Alkylthio)thiazolo[4,5-b]pyridines
Thiol Sulfur (S)S-AcylationAcyl Halide2-(Acylthio)thiazolo[4,5-b]pyridines
Thione Nitrogen (N3)N-AlkylationAlkyl Halide3-Alkylthiazolo[4,5-b]pyridin-2(3H)-ones
Thione Nitrogen (N3)N-AcylationAcyl Halide3-Acylthiazolo[4,5-b]pyridin-2(3H)-ones

Medicinal Chemistry and Biological Activity of Thiazolo 4,5 B Pyridine 2 3h Thione Derivatives

Anti-proliferative and Anticancer Activities

Derivatives of thiazolo[4,5-b]pyridine-2(3H)-thione have demonstrated notable potential as anti-proliferative and anticancer agents. Their efficacy has been explored through in vitro studies against a range of human cancer cell lines, and investigations into their mechanisms of action have provided insights into their therapeutic promise.

In Vitro Evaluation Against Human Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been assessed against several human cancer cell lines, revealing their potential as broad-spectrum anticancer agents. One study synthesized a novel derivative, 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthis compound, and evaluated its anti-proliferative activity using a colorimetric MTT assay. actascientific.com The compound was tested against human hepatocellular carcinoma (HepG2), human breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and human prostate cancer (PC-3) cell lines. actascientific.com The results, summarized in the table below, indicate the compound's inhibitory concentration (IC50) against these cell lines, demonstrating its cytotoxic potential.

In Vitro Anticancer Activity of a this compound Derivative

Cell Line Cancer Type IC50 (µg/mL)
HepG2 Human Hepatocellular Carcinoma 11
MCF-7 Human Breast Adenocarcinoma 4.8
HCT-116 Colorectal Carcinoma 4.7

The data reveals that the tested derivative exhibited the highest potency against the HCT-116 and MCF-7 cell lines. ekb.eg

Mechanisms of Action: DNA Binding Interactions

A key mechanism through which this compound derivatives may exert their anticancer effects is through interaction with DNA, a primary target for many chemotherapeutic agents. The binding of the 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthis compound derivative to calf thymus DNA (CT-DNA) has been investigated using UV-Vis absorption titration and viscosity measurements. actascientific.com

UV-Vis absorption titration studies showed changes in the absorption spectra of the compound upon the addition of increasing concentrations of CT-DNA, suggesting a binding interaction. actascientific.com Viscosity measurements are a sensitive tool for determining the mode of DNA binding. An increase in the viscosity of a DNA solution upon the addition of a compound is typically indicative of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov Studies with the this compound derivative demonstrated an increase in the viscosity of the CT-DNA solution, supporting an intercalative mode of binding. actascientific.com The intrinsic binding constant (Kb) for the interaction of this derivative with CT-DNA was determined to be 7.24 × 10^5 M-1, indicating a strong binding affinity. actascientific.com

Antimicrobial and Antifungal Activities

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial and fungal infections.

Evaluation Against Gram-Positive Bacteria

The antibacterial activity of this compound derivatives has been evaluated against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. One study reported the screening of a thiazolo[4,5-b]pyridine (B1357651) derivative against these bacteria, indicating its potential as an antibacterial agent. actascientific.com While specific minimum inhibitory concentration (MIC) values for this particular derivative were not detailed in the referenced abstract, other related thiazolo[4,5-b]pyridine derivatives have shown activity against S. aureus with MIC values as low as 12.5 μg/mL. researchgate.net

Antimicrobial Activity of Thiazolo[4,5-b]pyridine Derivatives Against Gram-Positive Bacteria

Compound Staphylococcus aureus (MIC, µg/mL) Bacillus cereus (MIC, µg/mL)

Evaluation Against Gram-Negative Bacteria

The efficacy of these compounds has also been tested against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas sp. actascientific.com The 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthis compound derivative was among those screened for activity against these pathogens. actascientific.com

Antimicrobial Activity of a this compound Derivative Against Gram-Negative Bacteria

Compound Escherichia coli Klebsiella pneumoniae Pseudomonas sp.

Assessment Against Fungal Strains

The antifungal potential of this compound derivatives has been explored against various fungal strains, including Aspergillus niger, Fusarium oxysporum, and Candida albicans. actascientific.com Research has indicated that these compounds possess antifungal properties. For instance, a thiazolo[4,5-b]pyridine derivative was reported to have a minimal inhibitory concentration (MIC) of 12.5 μg/mL against Candida albicans. researchgate.net

Antifungal Activity of Thiazolo[4,5-b]pyridine Derivatives

Compound Aspergillus niger Fusarium oxysporum Candida albicans (MIC, µg/mL)
This compound Derivative Activity Reported actascientific.com Activity Reported actascientific.com Activity Reported actascientific.com

Synergistic Effects with Established Antimicrobial Agents

The emergence of multidrug-resistant pathogens presents a significant challenge in the treatment of infectious diseases. A promising strategy to combat this issue is the use of combination therapies, where a bioactive compound enhances the efficacy of a conventional antimicrobial agent. Derivatives of the thiazolo[4,5-b]pyridine scaffold have been investigated for their potential synergistic effects with established antibiotics.

In a study evaluating the antimicrobial properties of various thiazolo[4,5-b]pyridine derivatives, researchers explored their synergistic interactions with amoxicillin (B794). researchgate.net The study utilized bacterial strains known for their resistance to β-lactam antibiotics, including an extended-spectrum β-lactamase (ESβL)-producing Klebsiella pneumoniae and a methicillin-resistant Staphylococcus haemolyticus (MRSH). The synergistic activity was determined by observing the increase in the zone of growth inhibition for amoxicillin in the presence of subinhibitory concentrations of the tested compounds. researchgate.net

Among the tested derivatives, certain compounds demonstrated a notable synergistic effect with amoxicillin against the resistant bacterial strains. This suggests that these thiazolo[4,5-b]pyridine derivatives may act as β-lactamase inhibitors or possess other mechanisms that restore the susceptibility of resistant bacteria to conventional antibiotics. researchgate.net

Table 1: Synergistic Interaction of Thiazolopyridine Derivatives with Amoxicillin

CompoundTest OrganismAmoxicillin MIC (µg/mL)Compound Concentration (Subinhibitory)ObservationReference
Thiazolo[4,5-b]pyridine Derivative IESβL + Klebsiella pneumoniae ATCC 700603250Not specifiedEnhanced zone of growth inhibition researchgate.net
Thiazolo[4,5-b]pyridine Derivative IIMethicillin-resistant Staphylococcus haemolyticus (MRSH)Not specifiedNot specifiedDemonstrated synergistic activity researchgate.net

Anti-inflammatory and Antioxidant Activities

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and antioxidant agents in various preclinical studies.

In Vivo Anti-exudative Action Studies (e.g., Carrageenan-Induced Rat Paw Edema Method)

The carrageenan-induced rat paw edema model is a widely accepted method for evaluating the anti-inflammatory activity of novel compounds. dovepress.complos.org In this assay, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by edema. The ability of a test compound to reduce this swelling indicates its potential anti-inflammatory properties.

Several studies have utilized this method to assess the anti-inflammatory effects of newly synthesized thiazolo[4,5-b]pyridine derivatives. nih.govnih.govresearchgate.net For instance, novel 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives were evaluated for their anti-inflammatory action, with some compounds showing a strong response. nih.govnih.gov Notably, certain derivatives, such as (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile and (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid, exhibited anti-inflammatory activity that surpassed that of the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. nih.govresearchgate.net This suggests that the thiazolo[4,5-b]pyridine scaffold is a promising template for the development of potent anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Thiazolo[4,5-b]pyridine Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundAnimal ModelKey FindingReference
5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivativesRatDemonstrated significant anti-inflammatory action. nih.govnih.gov
(Thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrileRatExhibited stronger anti-inflammatory action than Ibuprofen. nih.govresearchgate.net
(Thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acidRatShowed more potent anti-inflammatory activity than Ibuprofen. nih.govresearchgate.net

In Vitro Free Radical Scavenging Assays (e.g., DPPH Method)

The antioxidant potential of thiazolo[4,5-b]pyridine derivatives has been frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. pensoft.netbiointerfaceresearch.comresearchgate.net This method relies on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. nih.gov

Numerous studies have reported the synthesis of novel thiazolo[4,5-b]pyridine derivatives and their subsequent evaluation as antioxidant agents using the DPPH assay. nih.govnih.govpensoft.netresearchgate.netactascientific.com For example, the antioxidant activity of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives was determined through their scavenging effect on DPPH radicals. pensoft.netresearchgate.net Similarly, N3 substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones were synthesized and their antioxidant capacity was confirmed, with some compounds showing greater potency than existing antioxidants. biointerfaceresearch.com These findings highlight the capacity of the thiazolo[4,5-b]pyridine core to be a foundation for the development of effective free radical scavengers.

Table 3: Antioxidant Activity of Thiazolo[4,5-b]pyridine Derivatives using DPPH Assay

Compound SeriesAssay MethodKey FindingReference
5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivativesDPPH radical scavengingConfirmed in vitro antioxidant activity. nih.govnih.gov
(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivativesDPPH radical scavengingDemonstrated antioxidant properties. pensoft.netresearchgate.net
N3 Substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-onesDPPH radical scavengingSome compounds were more potent than standard antioxidants. biointerfaceresearch.com

Other Reported Biological Activities and Pharmacological Potentials

Beyond their antimicrobial, anti-inflammatory, and antioxidant properties, derivatives of thiazolo[4,5-b]pyridine have been explored for a range of other biological activities.

Herbicidal Activity and Acyl-ACP Thioesterase Inhibition

Certain thiazolo[4,5-b]pyridine derivatives have shown promise as herbicides. beilstein-journals.orgnih.govresearchgate.netdatapdf.com Specifically, 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridines have been identified as a novel class of inhibitors of acyl-acyl carrier protein (acyl-ACP) thioesterase. beilstein-journals.orgnih.gov This enzyme plays a crucial role in fatty acid biosynthesis in plants, making it an attractive target for herbicide development.

Greenhouse trials have demonstrated that these compounds exhibit excellent control of grass weed species in pre-emergence applications. beilstein-journals.orgnih.gov For instance, 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridine 7b was effective against several monocotyledonous weeds. researchgate.net The herbicidal effects of these compounds are linked to their ability to inhibit acyl-ACP thioesterase, leading to disruptions in plant growth and development. beilstein-journals.orgnih.gov

Table 4: Herbicidal Activity of Thiazolo[4,5-b]pyridine Derivatives

Compound ClassTarget EnzymeObserved ActivityReference
2,3-Dihydro nih.govnih.govthiazolo[4,5-b]pyridinesAcyl-ACP ThioesteraseStrong herbicidal activity against grass weeds in pre-emergence applications. beilstein-journals.orgnih.govresearchgate.net
5-(Haloalkyl) substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivativesNot specified (auxin-like)Higher activity on broadleaf weeds than narrowleaf weeds. datapdf.com

Enzyme Inhibition Studies (e.g., Glycogen Synthase Kinase-3 (GSK-3), CDK5 Protein Kinase, Phosphoinositide 3-kinase (PI3K), DNA Gyrase)

The thiazolo[4,5-b]pyridine scaffold has proven to be a versatile platform for the design of various enzyme inhibitors.

Glycogen Synthase Kinase-3 (GSK-3) and CDK5 Protein Kinase: While specific studies on this compound are limited, the broader pyrazolo[3,4-b]pyridine framework, a bioisostere, has shown potent and selective inhibition of GSK-3. researchgate.net

Phosphoinositide 3-kinase (PI3K): A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine (B1319707) analogues have been designed and synthesized as potent PI3K inhibitors. nih.govnih.govresearchgate.net Enzymatic assays revealed that these compounds exhibit potent inhibitory activity, with a representative compound having an IC50 value of 3.6 nM. nih.gov The structure-activity relationship studies indicated that the sulfonamide functionality and the pyridyl group attached to the thiazolo[5,4-b]pyridine core are crucial for their inhibitory potency. nih.gov

DNA Gyrase: Thiazolopyridine ureas and their derivatives have been identified as potent inhibitors of bacterial DNA gyrase B, an essential enzyme for bacterial survival. nih.govbrc.hu This inhibition is the basis for their antitubercular activity. nih.gov Further optimization of these compounds led to potent inhibition of the enzyme with an IC50 of 2 nM and significant cellular activity against Mycobacterium tuberculosis. nih.gov

Table 5: Enzyme Inhibition by Thiazolo[4,5-b]pyridine and Related Scaffolds

Compound ClassTarget EnzymeKey FindingReference
Pyrazolo[3,4-b]pyridinesGlycogen Synthase Kinase-3 (GSK-3)Potent and selective inhibition. researchgate.net
2-Pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridinesPhosphoinositide 3-kinase (PI3K)Potent inhibitory activity with IC50 in the nanomolar range. nih.govnih.govresearchgate.net
Thiazolopyridine ureasDNA Gyrase BPotent inhibition (IC50 = 2 nM) and antitubercular activity. nih.gov

Modulation of G-protein Coupled Receptors (e.g., mGluR5)

The thiazolo[4,5-b]pyridine scaffold has been identified in medicinal chemistry as a structure of interest for the modulation of G-protein Coupled Receptors (GPCRs), a large family of receptors that play crucial roles in cellular signaling and are prominent drug targets. Within this context, the metabotropic glutamate (B1630785) receptor 5 (mGluR5) has been highlighted as a potential target for compounds bearing the thiazolo[4,5-b]pyridine core. mGluR5 is implicated in a variety of neurological and psychiatric disorders, making it a significant focus for drug discovery efforts.

While the broader class of thiazolo[4,5-b]pyridines has been recognized for its potential as mGluR5 antagonists, detailed research specifically investigating derivatives of this compound for this activity is not extensively documented in publicly available scientific literature. The existing research on thiazolo[4,5-b]pyridine derivatives often explores their utility in other therapeutic areas, such as oncology and infectious diseases, by targeting different biological pathways.

G-protein coupled receptors are integral membrane proteins that transduce extracellular signals into intracellular responses. Allosteric modulation of these receptors, particularly mGluR5, has emerged as a promising therapeutic strategy. Negative allosteric modulators (NAMs) of mGluR5 are of particular interest as they can offer a more subtle and potentially safer way to control receptor activity compared to direct antagonists that block the primary (orthosteric) binding site. These NAMs bind to a site on the receptor that is distinct from the glutamate binding site, and in doing so, they reduce the receptor's response to glutamate. This mechanism is being explored for the treatment of conditions linked to excessive glutamatergic signaling.

Although specific data on this compound derivatives as mGluR5 modulators is not available, the exploration of related heterocyclic systems provides a rationale for their potential activity. For instance, the thieno[2,3-b]pyridine (B153569) scaffold, a close structural relative, has been investigated for its interaction with various GPCRs. This suggests that fused pyridine-heterocycle systems are viable starting points for the design of GPCR modulators. However, without direct experimental evidence, the specific structure-activity relationships and the precise nature of the interaction (e.g., antagonism, allosteric modulation) for this compound derivatives at mGluR5 remain speculative.

Due to the absence of specific research findings on the modulation of mGluR5 by this compound derivatives in the reviewed literature, a data table of biological activity cannot be provided at this time. Further research is necessary to elucidate the potential of this specific chemical class as modulators of mGluR5 and other G-protein coupled receptors.

Computational Chemistry and Molecular Modeling Studies of Thiazolo 4,5 B Pyridine 2 3h Thione

Quantum Chemical Parameter Calculations (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies, Chemical Reactivity Indices)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of thiazolo[4,5-b]pyridine-2(3H)-thione. These studies often employ Density Functional Theory (DFT) to determine various molecular properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For thiazole-containing compounds, studies have shown that the distribution of HOMO and LUMO orbitals is typically spread across the fused ring system. researchgate.net The electron density in the HOMO is often concentrated on the electron-rich sulfur and nitrogen atoms of the thiazole (B1198619) ring, while the LUMO is distributed more broadly over the pyridine (B92270) and thiazole rings. researchgate.net These calculations help in predicting sites susceptible to electrophilic and nucleophilic attack.

From these energy values, several chemical reactivity indices can be calculated, such as electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's stability and reactivity. For instance, in QSAR studies of related thiazole derivatives, ELUMO has been identified as a significant descriptor in models predicting biological activity, indicating the importance of electron-accepting capabilities for their mechanism of action.

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity, kinetic stability
Electronegativityχ-(EHOMO + ELUMO)/2Power to attract electrons
Global Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Global SoftnessS1/ηPolarizability

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial for understanding the interactions that drive biological activity and for structure-based drug design.

Derivatives of the thiazolo[4,5-b]pyridine (B1357651) scaffold have been investigated as inhibitors of various enzymes through molecular docking simulations.

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. Docking studies on novel thiazole derivatives incorporating a pyridine moiety have been performed to evaluate their potential as DNA gyrase inhibitors. nih.gov These simulations predicted strong binding affinities, with docking scores for some derivatives ranging from -6.4 to -9.2 kcal/mol. nih.gov The analysis of the docked poses revealed key interactions with amino acid residues in the enzyme's active site, such as Asp73, Asn46, and Arg136, which are known to be vital for biological activity. nih.gov Hydrogen bonding with Asn46, in particular, was identified as a significant interaction for potent inhibitors. nih.gov

Cyclooxygenase (COX) Enzymes: While specific docking studies of this compound against COX-1 and COX-2 are not extensively detailed in the provided context, related thiazole derivatives are known to possess anti-inflammatory properties, suggesting a potential interaction with enzymes in the cyclooxygenase pathway. researchgate.net Docking simulations for such compounds typically aim to predict their binding mode within the hydrophobic channel of the COX active site, identifying interactions with key residues like Arg120 and Tyr355 that are crucial for the inhibition of prostaglandin (B15479496) synthesis.

The interaction of small molecules with DNA is a key mechanism for many anticancer agents. Computational studies have been employed to explore the potential of thiazolo[4,5-b]pyridine derivatives to bind to DNA.

A study on a synthesized 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthis compound derivative investigated its interaction with a B-DNA dodecamer (PDB ID: 1BNA) through molecular docking. actascientific.com The results predicted a strong interaction with a binding energy of -5.02 kcal/mol. actascientific.com Visualization of the docked complex suggested that the planar aromatic structure of the compound allows it to bind to DNA through an intercalative mode, inserting itself between the base pairs of the DNA double helix. actascientific.com This theoretical finding was supported by experimental data from UV-Vis absorption titration and viscosity measurements, which yielded an intrinsic binding constant (Kb) of 7.24 × 105 M-1 with Calf Thymus DNA (CT-DNA). actascientific.com Such studies are vital for rationalizing the compound's potential as an anticancer agent that targets DNA. actascientific.com

TargetLigand TypePDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues/Mode
DNA GyraseThiazole-pyridine derivativeNot Specified-6.4 to -9.2Asn46, Asp73, Arg136 nih.gov
B-DNAThiazolo[4,5-b]pyridine derivative1BNA-5.02Intercalation actascientific.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

A QSAR study was conducted on a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives, which are structurally analogous to the thione counterpart, to model their antioxidant activity. dmed.org.ua In this research, the genetic algorithm (GA) combined with multiple linear regression analysis (MLRA) was used to select the most relevant molecular descriptors and generate predictive models. dmed.org.ua The resulting models showed high statistical significance and predictive power, with leave-one-out cross-validation coefficients (Q²LOO) ranging from 0.7060 to 0.7480. dmed.org.ua

The analysis revealed that a combination of 2D and 3D molecular descriptors was crucial for predicting the antioxidant capacity. Key structural features influencing higher activity included properties related to molecular size, hydrophilicity, and electronic distribution. dmed.org.ua Specifically, the models indicated that smaller, hydrophilic molecules with minimal distance between certain atoms and the center of mass, along with a symmetric distribution of electronegative atoms, tended to exhibit higher activity. dmed.org.ua Such QSAR models are valuable for the virtual screening of new chemical libraries and for guiding the synthesis of more potent analogs within the same chemical class. dmed.org.ua

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological effect.

For a series of 3H-thiazolo[4,5-b]pyridin-2-ones, a combined in silico strategy that included pharmacophore modeling was used to investigate their mechanism of anti-exudative (anti-inflammatory) action. researchgate.net By analyzing a set of active compounds, a pharmacophore model can be generated that encapsulates the key features responsible for their interaction with the biological target. This model then serves as a 3D query for screening virtual databases to identify novel compounds with different chemical scaffolds but the same essential pharmacophoric features. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The combination of QSAR, molecular docking, and pharmacophore modeling provides a comprehensive computational strategy for exploring the structure-activity relationships of thiazolo[4,5-b]pyridine derivatives and accelerating the discovery of new lead compounds. researchgate.net

Structure Activity Relationship Sar Studies of Thiazolo 4,5 B Pyridine 2 3h Thione Derivatives

Impact of Substituent Nature and Position on Biological Efficacy and Selectivity

The biological activity of thiazolo[4,5-b]pyridine-2(3H)-thione derivatives is highly dependent on the nature and position of various substituents on the bicyclic core. Modifications at the N3, C5, C6, and C7 positions have been extensively studied to probe their effects on antimicrobial, anti-inflammatory, and herbicidal activities. researchgate.netresearchgate.net

Research into the antimicrobial properties of these compounds has revealed that specific substitutions can lead to potent activity against pathogenic bacteria. For instance, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and evaluated for their antimicrobial effects. mdpi.com The introduction of different substituents at the N3 position led to varying degrees of antimicrobial efficacy.

Notably, compound 3g , which incorporates a 4-(dimethylamino)benzylidene substituent at the N3 position, demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM. mdpi.com In contrast, other derivatives with different N3-substituents showed moderate activity. mdpi.com This highlights the importance of the substituent at the N3 position in modulating antimicrobial potency.

Table 1: Antimicrobial Activity of Selected 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives (3c, 3f, 3g) mdpi.com

Compound N3 Substituent Organism MIC (μM)
3c 4-Chlorobenzylidene P. aeruginosa >1.68
E. coli >1.68
3f 4-Methoxybenzylidene P. aeruginosa 0.42
E. coli 0.84
3g 4-(Dimethylamino)benzylidene P. aeruginosa 0.21

Modifications to the thiazolo[4,5-b]pyridine (B1357651) core have also been explored for their potential to yield novel anti-inflammatory agents. Studies have shown that substitutions at the N3, C5, and C6 positions can significantly influence anti-inflammatory action. researchgate.netresearchgate.net For example, a series of 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives were synthesized and evaluated. researchgate.net

In one study, compounds such as (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile and (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid, which feature modifications at the N3 position, exhibited strong anti-inflammatory effects, in some cases exceeding that of the standard drug ibuprofen. researchgate.netresearchgate.net This indicates that the introduction of specific side chains at the N3 position is a viable strategy for enhancing anti-inflammatory activity.

The thiazolo[4,5-b]pyridine scaffold has also been identified as a potent inhibitor of acyl-ACP thioesterase, a key enzyme in plant fatty acid synthesis, leading to significant herbicidal activity. beilstein-journals.org SAR studies have shown that modifications to both the thiazole (B1198619) and pyridine (B92270) moieties can impact herbicidal efficacy and crop selectivity. beilstein-journals.org For instance, converting the thiazole moiety into a thiazoline (B8809763) unit was found to alter physicochemical properties such as lipophilicity and water solubility, which in turn affects biological activity. beilstein-journals.org The nature of the substituent on the phenyl side chain attached to the core structure also plays a crucial role in determining the herbicidal potency against various weed species. beilstein-journals.org

Design Principles for Enhanced Pharmacological Profiles and Reduced Toxicity

The rational design of this compound derivatives aims to optimize their pharmacological profiles while minimizing toxicity. Key principles guiding this process include enhancing target selectivity and improving pharmacokinetic properties.

One of the primary strategies to reduce toxicity is to design compounds with high selectivity for their intended biological target over off-target molecules. For example, in the development of anticancer agents, novel thiazolo[5,4-b]pyridine (B1319707) derivatives were designed as selective epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors. nih.gov Several of these compounds exhibited potent anticancer activity against cancer cell lines while showing no toxicity against a normal human bronchial epithelial cell line at high concentrations. nih.gov This selectivity is a critical design principle for reducing side effects.

In silico methods, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) property prediction, are instrumental in the design of compounds with favorable pharmacological profiles. mdpi.com By modeling the binding interactions of derivatives with their target enzymes, researchers can prioritize the synthesis of compounds with a higher probability of potent and selective activity. mdpi.com Furthermore, in silico assessment of ADME properties helps in designing molecules with better drug-like characteristics, potentially leading to improved bioavailability and reduced systemic toxicity. mdpi.com Cytotoxicity screening against normal cell lines, such as HaCat and Balb/c 3T3 cells, is another crucial step to ensure the designed compounds have a good safety profile. mdpi.com

Future Directions and Therapeutic Implications of Thiazolo 4,5 B Pyridine 2 3h Thione Research

Development of Novel Therapeutic Agents Based on the Thiazolo[4,5-b]pyridine (B1357651) Scaffold

The thiazolo[4,5-b]pyridine scaffold has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. dmed.org.uanih.gov This has spurred the development of numerous derivatives with potential therapeutic applications, primarily in the fields of oncology and inflammatory diseases.

As anti-inflammatory agents, derivatives of thiazolo[4,5-b]pyridin-2-one have demonstrated significant potential. biointerfaceresearch.compensoft.net In vivo studies, such as the carrageenan-induced rat paw edema model, have shown that certain synthesized compounds exhibit considerable anti-inflammatory effects, with some even surpassing the activity of the commonly used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. biointerfaceresearch.compensoft.netnih.gov These findings highlight the promise of this scaffold in developing new and more effective treatments for inflammatory conditions. doaj.org

In the realm of oncology, thiazolo[4,5-b]pyridine derivatives have been designed and synthesized as potential anticancer agents. actascientific.com Their anti-proliferative activity has been evaluated against various human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and prostate cancer (PC-3) cell lines. actascientific.com The design of these compounds often involves molecular hybridization, a strategy that combines the thiazolo[4,5-b]pyridine core with other pharmacologically active moieties to enhance their therapeutic efficacy. actascientific.com

Furthermore, the versatility of the thiazolo[4,5-b]pyridine scaffold extends to other therapeutic areas, with derivatives showing promise as antioxidant, antimicrobial, and herbicidal agents. dmed.org.uanuph.edu.ua The ongoing research in this area focuses on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

Exploration of New Biological Targets and Disease Indications

A key aspect of future research is the identification and validation of novel biological targets for thiazolo[4,5-b]pyridine-2(3H)-thione derivatives. Understanding the mechanism of action at a molecular level is crucial for the rational design of more effective and selective therapeutic agents.

Initial studies have pointed towards several potential targets. For instance, in the context of cancer, DNA has been identified as a classical pharmacological target for some thiazolo[4,5-b]pyridine derivatives. actascientific.com Molecular docking and DNA binding studies suggest that these compounds can interact with DNA, potentially through an intercalative mode, leading to their anti-proliferative effects. actascientific.com Other research has identified phosphoinositide 3-kinases (PI3Ks) as a target. nih.govmdpi.com The PI3K signaling pathway is crucial for cell growth, survival, and proliferation, and its abnormal activation is a key driver in many tumors. nih.gov Certain thiazolo[5,4-b]pyridine (B1319707) analogues have been shown to be potent PI3K inhibitors, fitting well into the ATP binding pocket of the PI3Kα kinase. nih.govmdpi.com

For their anti-inflammatory effects, cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are implicated as potential targets. nih.gov Molecular docking studies have been employed to predict the interaction of these compounds with the active sites of COX enzymes. nih.gov Additionally, bacterial DNA gyrase B has been identified as a target for the antimicrobial activity of some derivatives. actascientific.com

The diverse range of biological activities suggests that the thiazolo[4,5-b]pyridine scaffold can be exploited for a variety of disease indications beyond inflammation and cancer, including bacterial infections and neurodegenerative diseases. nih.govactascientific.com

Potential Biological Target Associated Disease Indication Key Research Findings
DNACancerDerivatives bind to DNA, suggesting an intercalative mode of action, leading to anti-proliferative activity. actascientific.com
Phosphoinositide 3-Kinases (PI3Ks)CancerAnalogues act as potent inhibitors of PI3Kα, a key enzyme in cell growth and proliferation signaling pathways. nih.govmdpi.com
Cyclooxygenase (COX-1, COX-2)InflammationMolecular docking studies suggest interaction with the active sites of COX enzymes, explaining the anti-inflammatory effects. nih.gov
Bacterial DNA Gyrase BBacterial InfectionsIdentified as a potential target for the antimicrobial properties of certain derivatives. actascientific.com

Advanced Synthetic Strategies for Complex Derivative Libraries

The generation of diverse libraries of this compound derivatives is essential for establishing robust structure-activity relationships (SAR) and identifying lead compounds with optimal therapeutic properties. Researchers have employed a variety of advanced synthetic strategies to achieve this.

One common approach is the modification of the core thiazolo[4,5-b]pyridine scaffold at various positions, such as N3, C5, and C6, through reactions like alkylation, acylation, and cyanethylation. biointerfaceresearch.compensoft.netnih.gov A foundational synthetic route involves the [3+3] cyclocondensation of 4-iminothiazolidin-2-one with dielectrophilic reagents. pensoft.netresearchgate.net This method allows for the construction of the core bicyclic system, which can then be further functionalized.

More advanced techniques are also being utilized to create complex and diverse libraries. Solid-phase synthesis, for instance, offers a high-throughput method for generating a large number of derivatives. researchgate.net This strategy involves the use of a resin support to which the initial reactants are anchored, followed by a series of reactions to build the final compounds. The Friedländer annulation is another powerful tool for constructing the pyridine (B92270) ring of the thiazolo[4,5-b]pyridine system.

Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields. dmed.org.ua Furthermore, multi-component one-pot reactions are being developed for a more efficient and environmentally friendly synthesis of these compounds. dmed.org.ua These advanced synthetic methodologies are crucial for exploring a wider chemical space and discovering novel derivatives with enhanced biological activity.

Synthetic Strategy Description Key Advantages
[3+3] CyclocondensationReaction of a three-atom component (e.g., 4-iminothiazolidin-2-one) with a three-atom dielectrophilic component to form the six-membered pyridine ring. pensoft.netresearchgate.netVersatile method for constructing the core scaffold.
Positional ModificationFunctionalization at specific positions (N3, C5, C6) of the thiazolo[4,5-b]pyridine ring system via reactions like alkylation and acylation. biointerfaceresearch.compensoft.netnih.govAllows for fine-tuning of the compound's properties and establishing SAR.
Solid-Phase SynthesisSynthesis of compounds on a solid support (resin), enabling high-throughput generation of derivative libraries. researchgate.netEfficient for creating large and diverse libraries for screening.
Friedländer AnnulationA reaction that synthesizes quinolines and, by extension, related fused pyridine systems from 2-aminoaryl aldehydes and ketones.A classic and reliable method for pyridine ring formation.
Microwave-Assisted SynthesisUtilization of microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. dmed.org.uaRapid and efficient synthesis.
Multi-component One-pot ReactionsCombining three or more reactants in a single reaction vessel to form a complex product, minimizing intermediate isolation steps. dmed.org.uaIncreased efficiency and reduced waste.

Considerations for Preclinical and Clinical Development of Lead Compounds

The transition of a promising lead compound from the laboratory to a clinically approved therapeutic is a long and complex process. For derivatives of this compound, several key considerations must be addressed during preclinical and clinical development.

A crucial early step in the drug discovery pipeline is hit-to-lead optimization, which focuses on improving the "drug-likeness" of a compound. nih.gov This involves enhancing its physicochemical properties, optimizing its pharmacokinetic and pharmacodynamic profiles, and minimizing off-target activities. nih.gov For heterocyclic compounds, this often involves medicinal chemistry approaches to modify the structure to improve its therapeutic index, stability, and bioavailability. numberanalytics.com

Preclinical evaluation involves a battery of in vitro and in vivo studies to assess the safety and efficacy of a lead compound. As has been done with some thiazolo[4,5-b]pyridine derivatives, in vivo models, such as the carrageenan-induced rat paw edema model for inflammation, are essential for demonstrating efficacy in a living organism. biointerfaceresearch.compensoft.net In silico studies, including molecular docking and predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, are increasingly used to guide lead optimization and predict potential liabilities before costly and time-consuming experimental studies are undertaken. nih.gov

Should a compound demonstrate a favorable preclinical profile, it can then move into clinical trials, which are conducted in a phased manner to evaluate its safety and efficacy in humans. A significant challenge in this transition is overcoming potential pharmacokinetic issues, which are a common reason for the failure of drug candidates. nih.gov Therefore, a thorough understanding of a compound's ADME properties is paramount.

The development of heterocyclic compounds like thiazolo[4,5-b]pyridine derivatives benefits from their structural diversity, which allows for extensive modification to optimize their pharmacokinetic and pharmacodynamic properties. As research in this area progresses, a focus on these preclinical and clinical development considerations will be critical for successfully translating the therapeutic potential of the thiazolo[4,5-b]pyridine scaffold into novel medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thiazolo[4,5-b]pyridine-2(3H)-thione derivatives, and how are reaction conditions optimized?

  • Methodology : The Thorpe-Ziegler reaction is a key method, involving a ZnCl₂-catalyzed multicomponent reaction of mercaptonitrile salts, phenacyl bromides, and ketones. Optimization includes adjusting molar ratios (e.g., 5:1 pyridine-to-water for cyanethylation) and reaction temperatures (e.g., reflux in ethanol for 4 hours). Characterization relies on ¹H NMR, mass spectrometry, and elemental analysis to confirm structure and purity .
  • Key Data :

Reaction TypeCatalystYield RangeKey Intermediate
AlkylationPyridine60-75%3H-thiazolo[4,5-b]pyridin-2-one
CyanethylationPyridine/H₂O70-85%β-cyanethyl derivatives

Q. How are thiazolo[4,5-b]pyridine derivatives characterized structurally, and what analytical techniques are prioritized?

  • Methodology : ¹H NMR spectroscopy identifies proton environments (e.g., NH groups at δ 10-12 ppm). Mass spectrometry confirms molecular weights (e.g., C₈H₉N₃S at 179.2 g/mol). Elemental analysis validates purity (≥95%), while IR spectroscopy detects functional groups like thione (C=S, ~1200 cm⁻¹) .

Q. What initial biological screening models are used to assess anti-inflammatory or antimicrobial activity?

  • Methodology :

  • Anti-inflammatory : Carrageenan-induced rat paw edema models measure exudative inflammation reduction. Compounds are administered intraperitoneally (10-50 mg/kg) and compared to indomethacin .
  • Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How do structural modifications at the N3 and C6 positions influence anticancer activity?

  • Methodology : Introducing phenylazo groups at C6 increases cytotoxicity (IC₅₀ values: 5-20 μM in MCF-7 cells). N3 substitutions (e.g., β-cyanethyl or propionamide groups) enhance solubility and target binding. SAR studies use molecular docking (e.g., CDK2 inhibition) and apoptosis assays (Annexin V/PI staining) .
  • Key Data :

SubstituentTarget IC₅₀ (μM)Mechanism
C6-phenylazo7.2 (MCF-7)Apoptosis induction
N3-propionamide12.4 (HeLa)CDK2 inhibition

Q. What strategies resolve contradictions in reaction yields or biological data across studies?

  • Methodology :

  • Synthesis : Re-evaluate catalyst systems (e.g., ZnCl₂ vs. Et₃N) or solvent polarity (DMF vs. acetonitrile) for reproducibility .
  • Biological Activity : Cross-validate assays (e.g., MTT vs. resazurin for cytotoxicity) and control for cell line heterogeneity .

Q. How are late-stage functionalizations (e.g., Suzuki couplings) applied to diversify the thiazolo[4,5-b]pyridine scaffold?

  • Methodology : Suzuki-Miyaura cross-couplings introduce aryl/heteroaryl groups at C5/C7 positions. Optimized conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h). Post-functionalization steps (e.g., hydrolysis of nitriles to acids) improve pharmacokinetic profiles .

Q. What in vivo models validate the therapeutic potential of thiazolo[4,5-b]pyridine derivatives?

  • Methodology :

  • Antitumor Efficacy : Xenograft models (e.g., murine colon carcinoma) with oral dosing (20 mg/kg/day) over 21 days. Tumor volume reduction and histopathology (H&E staining) assess efficacy .
  • Anti-inflammatory : Adjuvant-induced arthritis models in rats, measuring joint swelling and cytokine (IL-6, TNF-α) suppression .

Methodological Notes

  • Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) for thiol-containing intermediates to prevent oxidation .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments with p < 0.05 significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.